molecular formula C146H239N47O44S3 B13394040 Brain Natriuretic Peptide (BNP) (1-32), rat

Brain Natriuretic Peptide (BNP) (1-32), rat

Cat. No.: B13394040
M. Wt: 3453.0 g/mol
InChI Key: CKSKSHHAEYGHSB-UHFFFAOYSA-N
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Description

Brain Natriuretic Peptide (BNP) (1-32), rat (CAS 133448-20-1) is a 32-amino acid polypeptide derived from the cleavage of its precursor proBNP. It is primarily secreted by the cardiac ventricles in response to myocardial stress, such as hypertension or volume overload, to regulate blood pressure and cardiovascular homeostasis . The mature peptide features a conserved 17-amino acid ring structure stabilized by a disulfide bond between Cys10 and Cys26, critical for receptor binding and biological activity .

Properties

Molecular Formula

C146H239N47O44S3

Molecular Weight

3453.0 g/mol

IUPAC Name

3-[[40-(4-aminobutyl)-52-[[2-[[2-[[2-[[2-[2-[[2-[[6-amino-2-[[2-[(2,4-diamino-4-oxobutanoyl)amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoylamino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-43-(3-amino-3-oxopropyl)-49-benzyl-28,37-di(butan-2-yl)-13,31-bis(3-carbamimidamidopropyl)-34-(carboxymethyl)-16-(hydroxymethyl)-22-methyl-10-(2-methylpropyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-19-propan-2-yl-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]-4-[[2-[[1-[[5-carbamimidamido-1-[[1-[(1-carboxy-2-phenylethyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C146H239N47O44S3/c1-16-75(11)114-140(233)165-59-107(201)167-77(13)117(210)191-113(74(9)10)141(234)189-102(67-198)134(227)176-86(38-29-46-160-145(154)155)124(217)179-90(49-71(3)4)119(212)162-62-110(204)171-103(138(231)182-95(56-111(205)206)121(214)164-61-109(203)170-91(50-72(5)6)129(222)173-85(37-28-45-159-144(152)153)125(218)180-92(51-73(7)8)130(223)184-97(143(236)237)53-80-33-22-19-23-34-80)68-239-240-69-104(139(232)181-93(52-79-31-20-18-21-32-79)120(213)163-60-108(202)169-88(40-41-105(150)199)126(219)172-84(36-25-27-44-148)127(220)193-115(76(12)17-2)142(235)183-96(57-112(207)208)132(225)174-87(128(221)192-114)39-30-47-161-146(156)157)190-137(230)101(66-197)188-136(229)100(65-196)187-135(228)99(64-195)186-131(224)94(54-81-58-158-70-166-81)178-116(209)78(14)168-122(215)89(42-48-238-15)177-123(216)83(35-24-26-43-147)175-133(226)98(63-194)185-118(211)82(149)55-106(151)200/h18-23,31-34,58,70-78,82-104,113-115,194-198H,16-17,24-30,35-57,59-69,147-149H2,1-15H3,(H2,150,199)(H2,151,200)(H,158,166)(H,162,212)(H,163,213)(H,164,214)(H,165,233)(H,167,201)(H,168,215)(H,169,202)(H,170,203)(H,171,204)(H,172,219)(H,173,222)(H,174,225)(H,175,226)(H,176,227)(H,177,216)(H,178,209)(H,179,217)(H,180,218)(H,181,232)(H,182,231)(H,183,235)(H,184,223)(H,185,211)(H,186,224)(H,187,228)(H,188,229)(H,189,234)(H,190,230)(H,191,210)(H,192,221)(H,193,220)(H,205,206)(H,207,208)(H,236,237)(H4,152,153,159)(H4,154,155,160)(H4,156,157,161)

InChI Key

CKSKSHHAEYGHSB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)C(C)CC)CCCCN)CCC(=O)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC3=CNC=N3)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(=O)N)N)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CC4=CC=CC=C4)C(=O)O)CC(C)C)CCCNC(=N)N)CO)C(C)C)C

Origin of Product

United States

Preparation Methods

Concentration Selection

The stock solutions are typically prepared at concentrations of 1 mM, 5 mM, and 10 mM, which are suitable for dilution to working concentrations for in vitro and in vivo experiments.

Calculations for Stock Solutions

Concentration Volume for 1 mg Volume for 5 mg Volume for 10 mg
1 mM 0.2896 mL 1.448 mL 2.8961 mL
5 mM 0.0579 mL 0.2896 mL 0.5792 mL
10 mM 0.029 mL 0.1448 mL 0.2896 mL

These volumes are calculated based on the molecular weight (~3452.94 g/mol) and the desired molarity.

Preparation Procedure

  • Weigh the appropriate amount of BNP (e.g., 1 mg for 1 mM stock).
  • Dissolve the peptide in DMSO to reach the calculated volume.
  • Vortex gently and sonicate if necessary to ensure complete dissolution.
  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
  • Store at -20°C or -80°C for long-term preservation.

In Vivo Formulation

Solvent Compatibility and Solubility

BNP (1-32) rat is highly soluble in DMSO, but for in vivo applications, dilution with co-solvents like PEG300, Tween 80, or saline is necessary to achieve a clear, injectable solution. The preparation must ensure the solution remains physically stable and biologically compatible.

Preparation of In Vivo Formulation

  • Take an aliquot of the DMSO stock solution.
  • Dilute with PEG300 or Tween 80 in a stepwise manner, ensuring each addition results in a clear solution.
  • Final dilution with sterile ddH₂O or saline can be performed to achieve the desired working concentration.
  • The typical working concentration ranges from 0.1 to 10 μg/mL, depending on experimental requirements.

Example Protocol

1. Mix 10 μL of DMSO stock solution with 90 μL of PEG300.
2. Vortex and sonicate to ensure complete mixing.
3. Add Tween 80 (if needed) to improve solubility.
4. Dilute with sterile saline or ddH₂O to the target concentration.
5. Filter sterilize using a 0.22 μm filter before administration.

Special Considerations

  • Solubility Enhancement: Heating the peptide solution to 37°C followed by ultrasonic agitation can improve solubility.
  • Stability: BNP (1-32) rat peptides are stable for up to 6 months at -80°C, but freshly prepared solutions are preferred for sensitive assays.
  • Handling: Use sterile techniques to prevent contamination, especially for in vivo applications.

Summary Table of Preparation Methods

Step Method Notes
Stock solution Dissolve peptide in DMSO Use calculated volume based on molarity
Aliquot storage Store at -20°C or -80°C Prevent freeze-thaw cycles
In vivo formulation Dilute stock in PEG300/Tween 80 Ensure clarity and sterility
Final dilution Dilute with sterile saline or ddH₂O For injection or infusion

Chemical Reactions Analysis

Enzymatic Processing and Cleavage

BNP (1-32) is derived from its precursor proBNP₁–₁₀₈ through cleavage by corin or furin , which remove the N-terminal propeptide (proBNP₁–₇₆) to yield bioactive BNP₁–₃₂ . Subsequent enzymatic modifications further process BNP₁–₃₂ into metabolites with varying activities:

EnzymeCleavage SiteProductBioactivity RetentionSource
Dipeptidyl peptidase-4 (DPP-IV)N-terminal dipeptideBNP₃–₃₂Reduced (~50% cGMP activity)
Neprilysin (NEP)Multiple sitesBNP₅–₃₂Minimal
Meprin AArg₇–Ser₈BNP₈–₃₂Partial (rodent-specific)
Insulin-degrading enzyme (IDE)Multiple sitesFragmentsVariable (some dual GC-A/GC-B activity)
Endothelin-converting enzyme-1 (ECE-1)C-terminal dipeptideBNP₁–₃₀Enhanced (dual GC-A/GC-B activation)
  • Key finding : BNP₁–₃₀, a metabolite generated by ECE-1, exhibits 10-fold higher potency in stimulating guanylyl cyclase (GC)-B receptors compared to BNP₁–₃₂, making it a potential therapeutic candidate .

Receptor Interactions and Signaling

BNP₁–₃₂ primarily binds natriuretic peptide receptor-A (NPR-A) , activating intracellular cGMP production. This cascade mediates:

  • Vasodilation via smooth muscle relaxation

  • Natriuresis through renal sodium excretion

  • Suppression of the renin-angiotensin-aldosterone system (RAAS) .

ReceptorBinding Affinity (BNP₁–₃₂)Primary Signaling PathwayPhysiological Effect
NPR-AHighcGMP/PKGBlood pressure reduction, cardiac stress relief
NPR-BLowcGMP/PKG (via BNP₁–₃₀)Bone metabolism, limited cardiovascular role
  • Notable exception : BNP₁–₃₀, a truncated form, binds NPR-B with high affinity, expanding its therapeutic potential .

Degradation Pathways

BNP₁–₃₂ undergoes sequential degradation by membrane-bound peptidases:

  • Meprin A truncates BNP₁–₃₂ to BNP₈–₃₂, preserving partial activity .

  • Neprilysin (NEP) rapidly degrades BNP₈–₃₂ into inactive fragments .

  • DPP-IV and IDE further process remaining BNP₁–₃₂ into smaller peptides .

Inhibitor studies confirm this pathway:

  • Actinonin (meprin inhibitor) blocks BNP₈–₃₂ formation .

  • Candoxatrilat (NEP inhibitor) increases BNP₈–₃₂ accumulation by 2.5-fold .

Comparative Bioactivity of BNP Metabolites

MetabolitecGMP Activity (vs. BNP₁–₃₂)Receptor SpecificityHalf-Life (in vivo)
BNP₁–₃₂100%NPR-A2–3 minutes
BNP₃–₃₂50%NPR-A1–2 minutes
BNP₈–₃₂30%NPR-A<1 minute
BNP₁–₃₀150% (GC-A), 200% (GC-B)NPR-A/NPR-B5–7 minutes
  • Clinical implication : Standard BNP immunoassays overestimate bioactive BNP levels due to cross-reactivity with inactive metabolites like proBNP₁–₁₀₈ .

Comparative Analysis with Related Natriuretic Peptides

PeptideLength (AA)Primary SourceKey FunctionDegradation Rate
ANP28AtriaAcute blood pressure controlFast (NEP-dependent)
CNP22EndotheliumBone growth, vasodilationModerate
BNP₁–₃₂32Cardiac ventriclesChronic volume overloadModerate
BNP₁–₃₀30Lung (via ECE-1)Dual NPR-A/NPR-B activationSlow
  • Structural determinant : The C-terminal tail of BNP₁–₃₂ is critical for NPR-A binding, while its absence in CNP enables NPR-B specificity .

Research Implications

  • Therapeutic potential : BNP₁–₃₀’s extended half-life and dual receptor activity make it superior to BNP₁–₃₂ for treating hypertension and heart failure .

  • Diagnostic limitations : Current assays fail to distinguish bioactive BNP₁–₃₂ from inactive fragments, necessitating advanced mass spectrometry for accurate quantification .

Scientific Research Applications

Brain Natriuretic Peptide (BNP), particularly BNP-32 in rats, has a variety of research applications, especially in the context of cardiovascular studies and diagnostic testing .

Scientific Research Applications

Cardiovascular Research: BNP's primary function involves the reduction of systemic vascular resistance and central venous pressure, leading to decreased blood pressure . It also increases natriuresis . Studies show that changes in NTproANP and NTproBNP concentrations are inversely correlated with changes in blood pressure in rats .

Physiologic Effects: BNP affects renal, adrenal, vascular, cardiac, and adipose tissues :

  • Renal: BNP dilates the afferent glomerular arteriole, constricts the efferent glomerular arteriole, and relaxes the mesangial cells, increasing the glomerular filtration rate (GFR) . It also increases blood flow through the vasa recta, which leads to less reabsorption of tubular fluid and increased excretion . BNP decreases sodium reabsorption in the distal convoluted tubule and inhibits renin secretion, thereby inhibiting the renin–angiotensin–aldosterone system .
  • Adrenal: BNP reduces aldosterone secretion by the zona glomerulosa of the adrenal cortex .
  • Vascular: BNP relaxes vascular smooth muscle in arterioles and venules and promotes uterine spiral artery remodeling, which is important for preventing pregnancy-induced hypertension .
  • Cardiac: BNP inhibits maladaptive cardiac hypertrophy .
  • Adipose Tissue: BNP increases the release of free fatty acids from adipose tissue .

Diagnostic Blood Testing: BNP and NT-proBNP are valuable targets for diagnostic blood testing due to their longer biological half-lives compared to ANP .

Biomarker of Cardiovascular Function: Natriuretic peptides and heart rate can be used to detect changes in blood pressure and cardiac hypertrophy in short-duration rat studies .

ELISA Kit Application: BNP-32 can be detected in rat plasma, serum, tissue, and cell culture samples using a quantitative sandwich enzyme immunoassay technique .

Data Table

The following data illustrates the plasma levels of natriuretic peptides in human hypertension :

Natriuretic PeptideControlGrade 1 HypertensionGrade 2 HypertensionGrade 3 Hypertension
ProBNP 1–108 (Bio-Rad)17.5 (8.0–36.5)18.0 (8.0–41.0)21.0 (9.0–43.0)31.0 (14.0–64.0)
BNP 3–32 (Shionogi)12.9 (5.1–28.6)13.7 (5.4–28.2)15.8 (5.8–32.7)23.6 (10.0–52.3)
BNP 1–32 (Biosite Triage)20.7 (8.5–45.3)21.2 (8.4–44.9)24.6 (9.7–57.2)51.9 (22.6–106.8)
NT-proBNP 1–76 (Roche)56.3 (24.3–120.0)59.2 (24.5–118.0)78.1 (31.9–166.9)142.3 (62.8–332.7)
ANP 1–28 (Phoenix)11.0 (7.2–15.2)11.1 (7.2–15.5)12.3 (7.6–16.8)14.2 (8.7–18.7)

Case Studies

  • Myocardial Damage in Rats: In a study using a rat model of myocardial damage induced by isoproterenol (ISO), researchers examined BNP and adiponectin blood levels . ISO administration leads to hypoxia and infarct-like myocardial lesions . The study confirmed rat cardiac damage through blood elevation of cardiac-specific marker cTnI .
  • Cardiovascular Safety Biomarkers: Studies on Sprague Dawley rats administered with compounds causing hypotension or hypertension (nifedipine, fluprostenol, minoxidil, L-NAME, L-thyroxine, or sunitinib) showed that changes in NTproANP and/or NTproBNP concentrations were inversely correlated with changes in blood pressure . These findings support the use of natriuretic peptides and heart rate to detect changes in blood pressure and cardiac hypertrophy in short-duration rat studies .
  • Heart Failure Treatment: Recombinant BNP, known as nesiritide, has been suggested as a treatment for decompensated heart failure . However, clinical trials have shown conflicting results regarding its safety and effectiveness .

Mechanism of Action

Brain Natriuretic Peptide (BNP) (1-32) exerts its effects by binding to natriuretic peptide receptors (NPR-A and NPR-B) on the surface of target cells. This binding activates guanylate cyclase, leading to the production of cyclic guanosine monophosphate (cGMP). The increase in cGMP levels results in the relaxation of vascular smooth muscle cells, vasodilation, and increased natriuresis and diuresis. These actions collectively reduce blood volume, decrease systemic vascular resistance, and lower blood pressure .

Comparison with Similar Compounds

Comparative Analysis with Similar Natriuretic Peptides

Structural Differences Across Species and Peptide Variants

BNP exhibits significant interspecies variability in sequence and length, unlike the highly conserved atrial natriuretic peptide (ANP).

Peptide Species Length (AA) Key Structural Features
BNP (1-32), rat Rat 32 Truncated form of endogenous 45-AA BNP; disulfide bond at Cys10-Cys26
BNP-45 Rat 45 Full-length endogenous form with extended C-terminus
BNP-32 Human 32 87% homology with rat BNP (1-32) at N-terminus
BNP-26 Pig 26 Shorter C-terminal region compared to human/rat BNP
ANP (1-28) Rat 28 Conserved ring structure but distinct receptor affinity

Receptor Affinity and Signaling Pathways

BNP (1-32), rat primarily activates NPR-A, whereas C-type natriuretic peptide (CNP) targets NPR-B.

Peptide Primary Receptor Secondary Receptor cGMP Activation Efficiency
BNP (1-32), rat NPR-A NPR-C (clearance) Moderate
BNP1-30 NPR-A/NPR-B NPR-C High (2× stronger than BNP1-32)
ANP (1-28) NPR-A NPR-C High (similar to BNP1-32)
CNP NPR-B NPR-C Low (limited vasodilatory effects)

Functional and Pharmacodynamic Comparisons

Cardiovascular Effects
  • BNP (1-32), rat : Reduces systolic blood pressure (SBP) by 15–20 mmHg in hypertensive rat models via NPR-A-mediated vasodilation .
  • BNP1-30: Demonstrates 2× greater hypotensive efficacy than BNP1-32 in normotensive mice (ΔBP: -25 mmHg vs. -12 mmHg) .
  • ANP (1-28) : Comparable natriuretic effects to BNP (1-32) in rats but shorter half-life (3–5 min vs. 20 min for BNP) .
Renal Effects
  • BNP (1-32), rat increases glomerular filtration rate (GFR) by 30% in spontaneously hypertensive rats (SHRs), while ANP (1-28) shows similar efficacy but rapid clearance .

Disease-Specific Responses

Key Research Findings

Preclinical Studies

  • BNP1-30 vs. BNP1-45 : In rodent models, BNP1-30 reduced SBP by 28 mmHg vs. 15 mmHg for BNP1-45, highlighting its superior efficacy .
  • Cross-Species Reactivity : Human BNP-32 is inactive in rats due to sequence divergence, whereas rat BNP (1-32) shows potent effects in primates .

Clinical Implications

  • Therapeutic Potential: BNP1-30’s dual NPR-A/B activation may overcome NPR-A downregulation in chronic HF, offering advantages over BNP1-32 (Nesiritide®) .
  • Limitations : BNP (1-32), rat’s short half-life necessitates continuous infusion, whereas engineered analogs (e.g., BNP1-30) show prolonged activity .

Biological Activity

Brain Natriuretic Peptide (BNP) is a cardiac hormone primarily produced in the heart, with significant roles in cardiovascular physiology. The rat form of BNP, specifically BNP (1-32), has been the subject of extensive research due to its biological activity and implications in heart disease. This article delves into the biological activity of rat BNP (1-32), examining its physiological effects, mechanisms of action, and clinical relevance through various studies and data.

1. Physiological Functions of BNP (1-32)

BNP (1-32) plays a crucial role in regulating blood pressure, fluid balance, and cardiac function. It is secreted in response to ventricular volume expansion and pressure overload, acting as a counter-regulatory mechanism against the renin-angiotensin-aldosterone system (RAAS).

Key Actions:

  • Diuresis and Natriuresis: BNP promotes the excretion of sodium and water, which helps reduce blood volume and pressure. Studies have shown that rat BNP exhibits potent diuretic and natriuretic activities comparable to atrial natriuretic peptide (ANP) .
  • Vasodilation: BNP induces relaxation of vascular smooth muscle, leading to vasodilation. Its efficacy varies among species; for instance, rat BNP has demonstrated significant vasorelaxant effects on rat aortic strips with an IC50 value of 0.64 nM .
  • Cardiac Remodeling: BNP is involved in cardiac remodeling processes, particularly in response to heart failure. It has anti-fibrotic effects that help mitigate pathological changes in the myocardium .

The biological activity of BNP is mediated through its interaction with specific receptors, primarily the natriuretic peptide receptor A (NPR-A). Upon binding to NPR-A, BNP activates guanylate cyclase, leading to increased intracellular cyclic GMP levels, which mediates its physiological effects.

Mechanistic Overview:

  • Receptor Binding: Rat BNP binds to NPR-A with high affinity, triggering a cascade that results in vasodilation and natriuresis .
  • Cyclic GMP Production: The activation of guanylate cyclase increases cyclic GMP levels, which contributes to smooth muscle relaxation and inhibition of cell proliferation .

3. Clinical Relevance

BNP levels are clinically significant as biomarkers for heart failure diagnosis and prognosis. Elevated levels of BNP (1-32) correlate with increased cardiac stress and dysfunction.

Case Studies:

  • A study measuring serum BNP concentrations in rats post-myocardial infarction showed significant elevations within hours after the event, indicating its potential as an early biomarker for cardiac injury .
  • Research has indicated that BNP levels can predict infarct size in acute myocardial infarction models, highlighting its diagnostic utility .

4. Comparative Analysis

The following table summarizes key findings related to the biological activity of rat BNP compared to other natriuretic peptides:

Peptide Diuretic Activity Vasorelaxant Activity IC50 (nM) Role in Heart Failure
Rat BNPStrongStrong0.64Elevated during HF
Rat ANPStrongModerate0.62Elevated during HF
Human BNPMinimalWeak12.1Limited role

5. Conclusion

Rat Brain Natriuretic Peptide (BNP) (1-32) exhibits significant biological activity with critical implications for cardiovascular health. Its roles in diuresis, vasodilation, and cardiac remodeling underscore its importance as both a physiological regulator and a clinical biomarker for heart failure. Ongoing research continues to explore its mechanisms and potential therapeutic applications.

Q & A

Q. What is the physiological role of BNP (1-32), rat in cardiovascular regulation?

BNP (1-32), rat is a 32-amino acid polypeptide secreted by cardiac ventricles in response to cardiomyocyte stretch. It regulates blood pressure and fluid balance via NPR-A receptor activation, promoting vasodilation, natriuresis, and inhibition of the renin-angiotensin-aldosterone system (RAAS) . Methodologically, its effects are studied in vivo using models like spontaneously hypertensive rats (SHR), where intravenous administration (e.g., 3 nmol/kg) induces dose-dependent natriuretic and cyclic GMP responses, measurable via radioimmunoassay or LC-MS .

Q. How does BNP (1-32) biosynthesis occur, and what are its precursors?

BNP is synthesized as prepro-BNP, cleaved to pro-BNP, and further processed to the mature 32-amino acid form. The cleavage is mediated by proteases like corin and furin. Researchers use Western blotting or ELISA to track precursor processing in ventricular tissue or cell cultures under mechanical or hypoxic stress .

Q. What are the key differences between BNP and NT-proBNP in experimental assays?

ParameterBNP (1-32)NT-proBNP
BioactivityActive (binds NPR-A)Inactive
Half-life20–22 min~120 min
MetabolismNeutral endopeptidasesRenal clearance
Detection MethodImmunoassays (prone to cross-reactivity)Mass spectrometry (more specific)
NT-proBNP is often measured as a stable biomarker in plasma, while BNP requires rapid processing due to its short half-life .

Advanced Research Questions

Q. How can researchers resolve contradictions in BNP quantification across platforms?

Discrepancies arise from assay cross-reactivity (e.g., with pro-BNP fragments) and lack of standardized reference materials. Solutions include:

  • Using SI-traceable calibrators for immunoassays.
  • Validating results with LC-MS/MS to avoid antibody-based interference .
  • Parallel measurement of NT-proBNP (renal-cleared, more stable) to corroborate data .

Q. What experimental models best capture BNP (1-32)’s pathophysiological effects?

  • In vivo : SHR models for hypertension-induced cardiac stress. BNP (1-32) at 3 nmol/kg IV shows potentiated natriuretic effects when co-administered with neutral endopeptidase inhibitors (e.g., SQ 28,603) .
  • In vitro : NPR-A receptor binding assays using radiolabeled BNP (e.g., ¹²⁵I-BNP) in endothelial or ependymal cells, with cGMP production as a functional readout .

Q. How does BNP (1-32) interact with NPR-A/NPR-B receptors, and what are downstream signaling mechanisms?

BNP (1-32) binds NPR-A with higher affinity than NPR-B. Receptor activation triggers cGMP synthesis, measurable via ELISA or fluorescent probes. Key steps:

Receptor Binding : Competitive assays using BQ-3020 (ETB agonist) to test specificity .

Signal Transduction : Inhibitors like ODQ (guanylate cyclase blocker) validate cGMP-dependent pathways .

Functional Outcomes : Vascular relaxation in aortic ring assays or renal sodium excretion in perfused kidney models .

Q. What strategies enhance BNP (1-32) stability in experimental settings?

  • Storage : Lyophilized at -20°C in siliconized vials to prevent adsorption .
  • In Vivo : Co-administration with protease inhibitors (e.g., phosphoramidon) to block neutral endopeptidase activity .
  • Chemical Modifications : Tyr⁰-BNP analogs (e.g., [Tyr⁰]-BNP-32) for improved radiolabeling efficiency in imaging studies .

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